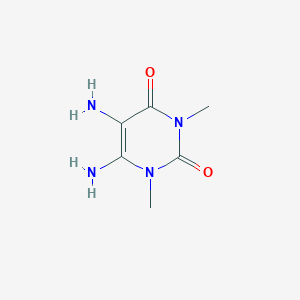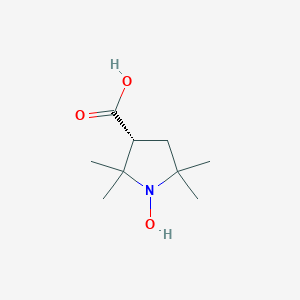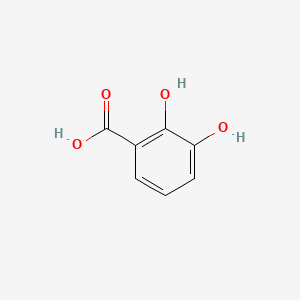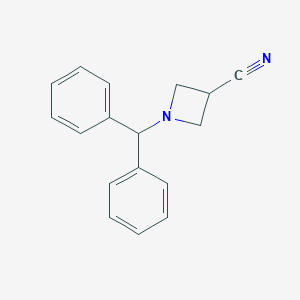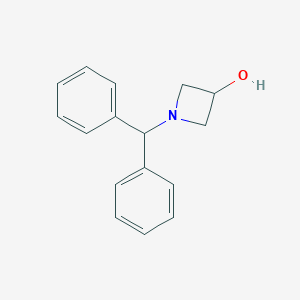
5-氨基-2-吡啶甲酸
描述
Synthesis Analysis
The synthesis of 5-Amino-2-pyridinecarboxylic acid and its derivatives can be achieved through several methods, demonstrating the compound's versatility and potential for further functionalization. One approach involves the reductive alkylation of methyl 5-amino-2-pyridinecarboxylates and subsequent hydrolysis. Another method includes the alkylation of the urethane derivative followed by hydrolysis, and a third strategy utilizes selective NaBH4 reduction of the appropriate amide, followed again by hydrolysis. These synthesis pathways highlight the chemical flexibility and the potential for creating a variety of derivatives with potential pharmacological activities (Finch, Campbell, Gemenden, & Povalski, 1978).
Molecular Structure Analysis
Structural analysis of compounds related to 5-Amino-2-pyridinecarboxylic acid, such as covalent peptide dimers involving pyridine carboxamide units, reveals the significance of minor groove binding in DNA interactions. This is exemplified in studies involving bis(pyridine-2-carboxamidonetropsin) derivatives, which bind to DNA with increased affinity and specificity due to their dimeric nature. These findings underscore the molecule's potential for targeting specific DNA sequences and the role of structural features in its binding affinity and specificity (Dwyer, Geierstanger, Mrksich, Dervan, & Wemmer, 1993).
Chemical Reactions and Properties
5-Amino-2-pyridinecarboxylic acid participates in various chemical reactions, leading to the synthesis of derivatives with significant antihypertensive activity. This activity is optimized by altering the structural parameters of the 2-pyridinecarboxylic acid derivatives, indicating the compound's utility in developing new therapeutic agents. The synthesis of these derivatives involves methodologies such as reductive alkylation, alkylation of urethane, and selective reduction, showcasing the compound's chemical versatility and potential for generating pharmacologically active molecules (Finch, Campbell, Gemenden, & Povalski, 1978).
科学研究应用
合成吡唑并[1,5-a]嘧啶:用于合成新型吡唑并[1,5-a]嘧啶,具有重要的生物应用,包括抗肿瘤、抗细菌和丙型肝炎病毒抑制剂 (Abdallah & Elgemeie, 2022)。
电催化活性:在合成Co(II)和Cu(II)络合物中,5-氨基-2-吡啶甲酸发挥作用。这些络合物以其在将H2O2还原为H2O中的电催化活性而闻名 (Zhao et al., 2013)。
抑制脯氨酸4-羟化酶:它作为酶脯氨酸4-羟化酶的新型抑制剂,显示出体外活性,但在培养的胚胎鸡腱细胞模型中没有活性 (Tucker & Thomas, 1992)。
DNA结合分子:这种化合物也是一种新型DNA结合分子,可用于科学研究应用 (Frimannsson et al., 2010)。
生物活性:作为抗生素、抗疟疾药物、抗硬化症药物、抗过敏药物和抗抑郁药物的组成部分,具有潜在的生物活性 (Shilin, Voitenko, & Nechai, 2019)。
生物活性的优化:合成这种化合物的衍生物可快速进行引物优化,并通过分子建模努力指导体外生物活性优化 (Brodbeck et al., 2003)。
合成以吡啶为基础的杂环化合物:用于合成新型以吡啶为基础的杂环化合物,导致各种吡啶噻吩嘧啶衍生物和相关杂环化合物 (El-Kashef et al., 2010)。
降压活性:5-氨基-2-吡啶甲酸的衍生物在动物模型中显示出强大的降压活性 (Finch et al., 1978)。
毒性研究:相关化合物5-氨基-2-(三氟甲基)吡啶以其毒性而闻名,导致高铁血红蛋白血症和毒性脑病 (Tao et al., 2022)。
抗菌和抗真菌活性:某些衍生物在体外显示出抗菌和抗真菌活性 (Elgemeie et al., 2017)。
血管舒张特性:具有潜在的血管舒张特性,在特定浓度下具有显著的血管舒张效果 (Girgis et al., 2008)。
安全和危害
The safety information for 5-Amino-2-pyridinecarboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
作用机制
Biochemical Pathways
It’s worth noting that pyridine derivatives can be involved in various biological processes, including the kynurenine pathway .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that pyridine derivatives can be influenced by environmental conditions, as suggested by a study on aminopyralid .
属性
IUPAC Name |
5-aminopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJARUKOMOGTHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400359 | |
| Record name | 5-Amino-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminopyridine-2-carboxylic acid | |
CAS RN |
24242-20-4 | |
| Record name | 5-Aminopicolinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24242-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-aminopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-amino-2-pyridinecarboxylic acid derivatives potentially useful for treating hypertension?
A1: While the precise mechanism of action isn't detailed in the provided abstracts, research indicates that many derivatives of 5-amino-2-pyridinecarboxylic acid display potent antihypertensive effects in animal models. Specifically, these compounds demonstrated efficacy in both spontaneously hypertensive rats (SHR) [] and renal hypertensive dogs (RHD) []. This suggests their potential as therapeutic agents for managing hypertension.
Q2: How does the structure of 5-amino-2-pyridinecarboxylic acid derivatives influence their antihypertensive activity?
A2: The research highlights the impact of structural modifications on the antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives []. By optimizing the substituents on the core structure, researchers were able to enhance potency. For instance, compounds like 5-[(4-fluorobenzyl)amino]-2-pyridinecarboxylic acid (compound 65 in the study) exhibited notable antihypertensive activity in the SHR model []. This underscores the importance of structure-activity relationship (SAR) studies in drug development.
Q3: Were there any challenges in developing these compounds for potential clinical use?
A3: Yes, despite promising antihypertensive activity in animal models, compound 65 (5-[(4-fluorobenzyl)amino]-2-pyridinecarboxylic acid) did not progress to clinical trials []. The decision stemmed from findings during preclinical toxicity evaluations. This highlights the critical importance of thorough safety assessments during drug development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



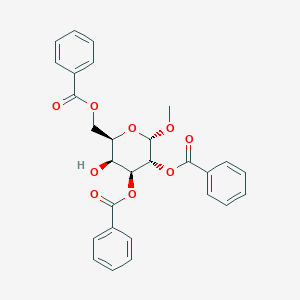
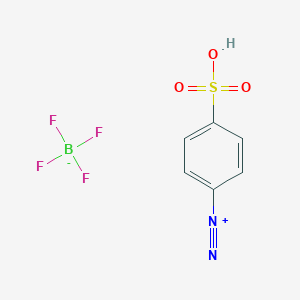
![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)
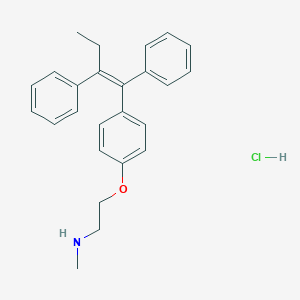
![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)
